molecular formula C4H4O2 B122218 2(5H)-Furanone CAS No. 497-23-4

2(5H)-Furanone

Cat. No. B122218
CAS RN: 497-23-4
M. Wt: 84.07 g/mol
InChI Key: VIHAEDVKXSOUAT-UHFFFAOYSA-N
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Description

2(5H)-Furanone is a heterocyclic organic compound characterized by a five-membered lactone ring structure. It is a versatile chemical entity that serves as a building block in organic synthesis and is found in various natural products and synthetic compounds. The compound has been the subject of numerous studies due to its interesting reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2(5H)-furanone derivatives has been explored through various methods. One approach involves the reaction of gamma-hydroxy-alpha,beta-acetylenic esters with amines, leading to the formation of optically active 4-amino-2(5H)-furanones with high enantioselectivity . Another method reported the synthesis of 3(2H)-furanones and 4-alkoxy-2(5H)-furanones through reactions involving ketones, propynal diethyl acetal, and subsequent treatments with acids and polymer reagents . Additionally, a one-step ring-closing metathesis has been used to synthesize 3-methyl-2(5H)-furanone, a substructure in strigolactones .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2(5H)-furanone have been studied using experimental FTIR spectra and theoretical calculations. These studies provide insights into the electronic structure and intramolecular interactions of 2(5H)-furanone, revealing correlations between vibrational frequencies and the nature of the heteroatom in the ring .

Chemical Reactions Analysis

2(5H)-Furanone exhibits a range of chemical reactivity. It can undergo [2 + 2] photocycloaddition reactions with unsaturated compounds, forming cyclobutane products through a triplet 1,4-biradical intermediate . The compound also participates in facile electrophilic substitution reactions . Moreover, the thermal decomposition of 2(5H)-furanones has been explored, showing that they can undergo hydrogen transfer and ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(5H)-furanone derivatives have been investigated in various studies. For instance, the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones has been achieved, and their structures were characterized using NMR, ESI-MS, and elemental analysis . The oxidation of furfural with hydrogen peroxide has been used to produce 2(5H)-furanone, and its transformations in aqueous solutions, such as hydrolysis and complex formation with metal ions, have been studied .

Scientific Research Applications

Thermochemical Properties

A combined experimental and computational study highlighted the standard molar enthalpies of formation for 2(5H)-furanone, both in the liquid and gaseous phases. This research is crucial for understanding the thermochemical behavior of 2(5H)-furanone, which can be applied in various chemical processes (Silva et al., 2010).

Chemical Kinetics and Decomposition

Studies on the thermal decomposition of 2(5H)-furanone have been conducted, providing insights into the barriers, reaction enthalpies, and kinetic rate constants. This information is pivotal for applications in environments where 2(5H)-furanone may undergo thermal stress (Würmel et al., 2015).

Chiroptical Properties and Aroma Compounds

Research into the chiroptical properties of 2(5H)-furanone derivatives has revealed their significant role in the flavor and fragrance industry. The absolute configurations of certain furanones have been determined, which is essential for their use in industrial applications (Nakahashi et al., 2011).

Catalytic Oxidation

The synthesis of 2(5H)-furanone through catalytic oxidation processes has been explored. Such studies are important for the efficient and sustainable production of 2(5H)-furanone from precursors like furfural (Badovskaya et al., 2002).

Synthesis of Derivatives

Research has been conducted on the synthesis of 2(5H)-furanone derivatives, including those with bis-1,2,3-triazole structures. Such studies provide new methods and ideas for the synthesis of polyheterocyclic structures of 2(5H)-furanone (Huo et al., 2012).

Chemical Reaction Kinetics

The kinetics of conversion reactions involving 2(5H)-furanone have been analyzed using techniques like He I photoelectron spectroscopy. Understanding these kinetics is vital for applications in chemical synthesis and processing (Dianxun et al., 1994).

Oxidation to Chemical Intermediates

The oxidation of compounds like 5-hydroxymethylfurfural to 5-hydroxymethyl-2(5H)-furanone demonstrates the utility of 2(5H)-furanone as a chemical intermediate in the production of various products, highlighting its versatility in synthetic chemistry (Mliki & Trabelsi, 2016).

Computational Chemistry Approaches

Computational studies have explored the properties of 2(5H)-furanone and its derivatives, emphasizing the impact of structural modifications on their reactivity and potential biological applications (Ghanbari et al., 2020).

properties

IUPAC Name

2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAEDVKXSOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075422
Record name 2(5H)-Furanone
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale brown yellow clear liquid; Rich winey meat-like aroma
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 86-87 °C at 12 mm Hg, 86.00 to 87.00 °C. @ 12.00 mm Hg
Record name 2(5H)-Furanone
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
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Flash Point

101 °C (214 °F) (Closed cup)
Record name 2(5H)-Furanone
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.185 mg/L at 25 °C, 1.183-1.187
Record name 2(5H)-Furanone
Source Hazardous Substances Data Bank (HSDB)
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2(5H)-Furanone

CAS RN

497-23-4
Record name 2(5H)-Furanone
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Record name 2(5H)-Furanone
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Record name 2(5H)-Furanone
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Record name 2(5H)-FURANONE
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Record name 2(5H)-Furanone
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
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Melting Point

4-5 °C, 4.5 °C
Record name 2(5H)-Furanone
Source Hazardous Substances Data Bank (HSDB)
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Record name 4-Hydroxy-2-butenoic acid gamma-lactone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

The reaction sequences for preparing these branched polynitroalkyl diols can be summarized as follows: ##STR6## where Z is --C(NO2)3, --CF(NO2)2, --C(NO2)2CH3, or --N(NO2)CH3. The reaction of one mole of trinitromethane with one mole of gamma-crotonolactone under the reaction conditions of example 1 produces 4-hydroxy-3-(trinitromethyl)butyric acid, gamma-lactone which is reduced by borane-tetrahydrofuran to produce 2-(trinitromethyl)-1,4-butanediol as shown in example 3. Similarly, the reaction of one mole of fluorodinitromethane with gamma-crotonolactone under the reaction conditions of example 2 produces 4-hydroxy-3-(fluorodinitromethyl)butric acid, gamma-lactone which is reduced by borane-tetrahydrofuran to produce 2-(fluorodinitromethyl)-1,4-butanediol as shown in example 4. Using the same procedure, 1,1-dinitroethane and gamma-crotonolactone can be used to produce 2-(1,1-dinitroethyl)-1,4-butanediol and methyl nitramine and gamma-crotonolactone can be used to produce 2-(methylnitraza)-1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the effluent was worked up by distillation. Based on the amount of acetylene used, 52% of 2(5H)-furanone and 22% of butyrolactone had formed. The bottom product of the distillation, which contained the catalyst, was introduced as an initial charge in 400 ml of dioxane and admixed with 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water. 8.2 l (0.31 mol) of acetylene were injected at room temperature to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, the reactor's effluent was worked up by distillation and the bottom product of the distillation, which contained the catalyst, reused. Altogether this procedure was repeated three times without addition of fresh catalyst. The respective yields of product of value (reported as the sum total of 2(5H)-furanone and butyrolactone) are shown in Table 1.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
672 mg
Type
catalyst
Reaction Step Six
Yield
52%
Yield
22%

Synthesis routes and methods III

Procedure details

The initial charge was 672 mg (2.6 mmol) of Rh(CO)2acac, 2.25 g (22.3 mmol) of triethylamine and 32.8 g (1.8 mol) of water in 400 ml of dioxane. 8.2 l (0.31 mol) of acetylene were injected at room temperature with stirring to a pressure of 3.6 bar. The pressure was then raised to 200 bar with carbon monoxide. The reaction batch was heated to 120° C., raising the pressure to 248 bar, and subsequently stirred for 2 h. After cooling and reactor decompression, a sample was taken and analyzed by gas chromatography using the technique of the internal standard. Based on the amount of acetylene used, 59% of 2(5H)-furanone and 24% of butyrolactone had formed. 50 bar of hydrogen were then injected at room temperature and the reaction batch heated to 200° C. in the autoclave, raising the pressure to 89 bar. The pressure was then raised to 200 bar with hydrogen, which was followed by 1 h of stirring. After cooling and autoclave decompression the autoclave's effluent was filtered. The filtrate was found to contain only 1% of the rhodium used. The solid filter residue was reusable as catalyst. Following a distillative workup, butyrolactone was isolated in a yield of 81%, based on the amount of acetylene used.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
672 mg
Type
catalyst
Reaction Step Seven
Yield
59%
Yield
24%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2(5H)-Furanone
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
13,500
Citations
Y Tanabe, N Ohno - The Journal of Organic Chemistry, 1988 - ACS Publications
2 (5fl)-Furanones and 5-alkylidene-2 (5/f)-furanones (A2-butenolides) are well-known as basic components of naturally occuring compounds, some of which display a wide range of …
Number of citations: 31 pubs.acs.org
AI Hashem, WSI Abou-Elmagd, A Abdalaziz - Eur. Chem. Bull, 2014 - epa.niif.hu
Furanones represent a group of heterocyclic compounds of special importance. According to the relative positions of the carbonyl group and the double bond in the hetero ring, there …
Number of citations: 19 epa.niif.hu
B Wang, Y Liu, Z Hao, J Hou, J Li, S Li… - Chinese Journal of …, 2018 - sioc-journal.cn
2 (5H)-Furanone contains several reaction points, and its structure unit exists in a number of nature products, which makes the researches on the derivatizations of 2 (5H)-furanone …
Number of citations: 10 sioc-journal.cn
T Defoirdt, CM Miyamoto, TK Wood… - Environmental …, 2007 - Wiley Online Library
This study aimed at getting a deeper insight in the molecular mechanism by which the natural furanone (5Z)‐4‐bromo‐5‐(bromomethylene)‐3‐butyl‐2(5H)‐furanone disrupts quorum …
P Prasit, Z Wang, C Brideau, CC Chan… - Bioorganic & medicinal …, 1999 - Elsevier
THE DISCOVERY OF ROFECOXIB, [MK 966, VIOXX ®, 4-( 4'-METHYLSULFONYLPHENYL)-3-PHENYL-2(5H)-FURANONE], AN ORALLY ACTIVE CYCLOOXYG Page 1 Bioorganic & Medicinal Chemistry Letters 9 (1999) …
Number of citations: 524 www.sciencedirect.com
DM Boalino, JD Connolly, S McLean, WF Reynolds… - Phytochemistry, 2003 - Elsevier
Three pyrones and a 2(5H)-furanone, designated pectinolides D–G, have been isolated from the dichloromethane extract of Hyptis pectinata. The metabolites were characterized on the …
Number of citations: 53 www.sciencedirect.com
S Breda, I Reva, R Fausto - Journal of Molecular Structure, 2008 - Elsevier
The structure and vibrational spectra of two five-membered heterocyclic α-carbonyl compounds have been studied. The experimental FTIR spectra 2(5H)-furanone and 2(5H)-…
Number of citations: 52 www.sciencedirect.com
AH Ngwane, JL Panayides, F Chouteau… - IUBMB …, 2016 - Wiley Online Library
A series of 2(5H)‐furanone‐based compounds were synthesized from commercially available mucohalic acids. From the first‐generation compounds, three showed inhibitory activity (…
Number of citations: 15 iubmb.onlinelibrary.wiley.com
Y Zhao, L Kjaerulff, KT Kongstad, AM Heskes… - Phytochemistry, 2019 - Elsevier
Eremophila bignoniiflora is a shrub distributed throughout inland northern and eastern Australia, and it has been used in several medicinal applications by some Australian Aboriginal …
Number of citations: 23 www.sciencedirect.com
MX Wei, J Zhang, FL Ma, M Li, JY Yu, W Luo… - European Journal of …, 2018 - Elsevier
A series of new dithiocarbamates containing a 2(5H)-furanone-piperazine group was synthesized. These compounds show good in vitro cytoxic activity. Among them, compound 6c …
Number of citations: 37 www.sciencedirect.com

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